N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-16-9-7-15(8-10-16)12-24-20(27)14-30-21-18-5-1-2-6-19(18)26(22(28)25-21)13-17-4-3-11-29-17/h7-10,17H,1-6,11-14H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMQQJSARVRJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex heterocyclic compound notable for its potential biological activities. This article explores its interactions with biological systems, particularly focusing on its role as an orexin type 2 receptor agonist and its implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Fluorobenzyl group
- Tetrahydrofuran moiety
- Hexahydroquinazoline framework
Its molecular formula is C22H26FN3O2S, with a molecular weight of approximately 431.5 g/mol. The presence of the thioacetamide linkage is significant for its biological activity.
This compound has been identified as an orexin type 2 receptor agonist . The orexin system plays a critical role in regulating arousal, wakefulness, and appetite. By activating these receptors, the compound may have therapeutic potential in treating conditions such as narcolepsy and other sleep disorders.
Binding Affinity Studies
Research indicates that this compound exhibits significant binding affinity for orexin type 2 receptors. Interaction studies often employ radiolabeled ligands to assess binding characteristics in vitro. The selectivity and potency of N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide are critical for understanding its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique receptor interactions of N-(4-fluorobenzyl)-2-((2-oxo - 1 - ((tetrahydrofuran - 2 - yl)methyl)-1 , 2 , 5 , 6 , 7 , 8 - hexahydroquinazolin - 4 - yl)thio)acetamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzyl)-N-methyl-thiazole | Contains a thiazole ring instead of quinazoline | Potential anti-inflammatory effects |
| 1-(4-fluorobenzyl)-4-piperidone | Piperidone core with fluorobenzyl substitution | Analgesic properties |
| N-(benzyl)-thiazolidine | Thiazolidine ring structure | Anti-diabetic activity |
The unique combination of fluorinated benzene and hexahydroquinazoline structures in N-(4-fluorobenzyl)-2-((2-oxo - 1 - ((tetrahydrofuran - 2 - yl)methyl)-1 , 2 , 5 , 6 , 7 , 8 - hexahydroquinazolin - 4 - yl)thio)acetamide confers specific receptor interactions not found in the other compounds listed.
Case Studies
In vivo studies have demonstrated the potential efficacy of this compound in models simulating sleep disorders. For instance:
- Narcolepsy Models : Administration of the compound showed increased wakefulness and reduced episodes of cataplexy.
- Sleep Apnea Studies : The agonistic activity on orexin receptors suggests a role in mitigating sleep apnea symptoms by promoting arousal and reducing airway obstruction during sleep.
Scientific Research Applications
Orexin Type 2 Receptor Agonism
One of the primary applications of this compound is its role as an orexin type 2 receptor agonist . Orexin receptors are crucial in regulating arousal, wakefulness, and appetite. The agonistic activity of N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suggests potential therapeutic uses in treating:
- Narcolepsy
- Sleep disorders
Studies have demonstrated that this compound exhibits significant binding affinity for orexin type 2 receptors, indicating its potential as a treatment option for conditions linked to sleep regulation .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions. These synthetic routes can be tailored to enhance pharmacological properties or to create derivatives for further study .
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hxahydroquinazolin -4 - yl)thio)acetamide. These investigations typically employ:
- In vitro assays to assess binding affinity and selectivity.
- Animal models to evaluate therapeutic efficacy in sleep-related disorders.
The results from these studies indicate promising outcomes regarding the compound's effectiveness as a therapeutic agent targeting orexin receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Hexahydroquinazolinone vs. Triazole and Thiazolo-Pyridazine Derivatives
- Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) exhibit tautomerism between thione and thiol forms, unlike the stable hexahydroquinazolinone core. This tautomerism affects their electronic profiles and binding modes, as confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Thiazolo[4,5-d]pyridazine Derivatives: describes a compound with a thiazolo-pyridazine core. While it shares the 4-fluorophenylacetamide moiety, its bicyclic system lacks the hydrogenation of the quinazolinone ring, resulting in distinct planarity and π-π stacking capabilities .
Substituent Effects
Fluorobenzyl vs. Chlorobenzyl and Tolyl Groups
- N-(4-Chlorobenzyl) Analogs : highlights N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide. The chloro substituent increases molecular weight (403.90 g/mol vs. ~450 g/mol for the target compound) and may enhance halogen bonding but reduce metabolic stability compared to the fluoro analog .
- Tolyl-Substituted Quinazolinones: lists compounds with methylphenyl groups (e.g., compounds [6–8]). These substituents lower melting points (251.5–315.5°C) compared to fluorobenzyl derivatives, likely due to reduced polarity .
Thioacetamide Linkage vs. Carboxamide and Sulfonamide Bridges
- Thioacetamide vs. Carboxamide : The thioether group in the target compound (C-S bond length ~1.81 Å) introduces greater flexibility and nucleophilicity than carboxamide linkages (C-O ~1.23 Å), as seen in N-(2-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (compound [9], ). This may enhance metal-binding capacity .
Spectral and Physicochemical Data Comparison
Table 1: Key Properties of Selected Analogs
*Inferred from analogous thioacetamide derivatives in and .
Table 2: NMR Chemical Shift Comparison (δ, ppm)
| Proton Position | Target Compound* | Compound [9] | Compound [7] |
|---|---|---|---|
| Aromatic (Fluorophenyl) | ~7.2–7.8 | 7.3–7.6 | 7.1–7.4 |
| Thioacetamide (-CH₂-S-) | ~3.5–4.0 | 3.8 | N/A |
| THF-Methyl (-OCH₂-) | ~3.2–3.7 | N/A | N/A |
*Predicted based on , where substituents in regions A and B (e.g., THF-methyl) alter chemical environments .
Q & A
Q. What are the common synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Thioacetylation : Introducing the thioether group via nucleophilic substitution under inert atmosphere (N₂ or Ar) .
- Coupling of the tetrahydrofuran-2-ylmethyl group : Achieved using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF or dichloromethane) at 60–80°C .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) is critical for isolating the pure product .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition of heat-sensitive intermediates |
| Solvent | DMF or DCM | Enhances solubility of polar intermediates |
| Catalyst | Triethylamine (TEA) | Neutralizes HCl byproducts in acylation steps |
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and confirms connectivity via 2D techniques (HSQC/HMBC) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.15 with <2 ppm error) .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data between NMR and MS be resolved during characterization?
Discrepancies may arise from tautomerism or impurities. Methodological approaches include:
- 2D NMR Validation : HSQC/HMBC maps carbon-proton correlations to confirm assignments (e.g., distinguishing quinazolinone tautomers) .
- HRMS Cross-Check : Matches exact mass to rule out adducts or contaminants .
- Recrystallization : Purification in ethanol/water (1:1) removes hydrophobic impurities .
Q. What strategies improve yield in multi-step syntheses of structurally analogous compounds?
Comparative studies on similar derivatives suggest:
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 min vs. 12 hours under reflux) .
- Protecting Groups : Use of Boc for amines prevents side reactions during acylation .
Yield Optimization Table :
| Analogous Compound | Step Improved | Yield Increase (%) | Method |
|---|---|---|---|
| Quinazolinone derivatives | Cyclization (MW) | 25% → 78% | Microwave irradiation |
| Thiadiazole analogs | Purification (HPLC) | 60% → 85% | Prep-HPLC with C18 column |
Q. How does the tetrahydrofuran-2-ylmethyl moiety influence biological activity?
- Molecular Docking : The oxygen in tetrahydrofuran forms hydrogen bonds with kinase active sites (e.g., EGFR, ΔG = -9.2 kcal/mol) .
- Comparative Bioactivity Data :
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Without THF group | EGFR | 15.2 | |
| With THF group | EGFR | 3.8 |
Methodological Notes
- Handling Air-Sensitive Intermediates : Use Schlenk lines for thioacetylation steps to prevent oxidation .
- Scaling-Up Reactions : Pilot studies in flow reactors improve reproducibility for gram-scale synthesis .
- Data Reproducibility : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
